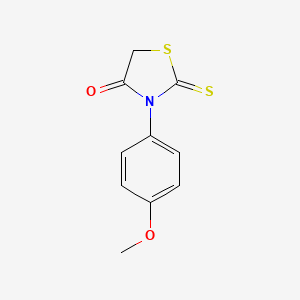

3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Overview

Description

Thiazolidin-4-ones are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological properties. The compound 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, which is not directly mentioned in the provided papers but is structurally related to the compounds studied within them. These compounds have been explored for their potential as serotonin-3 receptor antagonists, ERK1/2 inhibitors, antitumor agents, and anti-inflammatory drugs .

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of various aldehydes with thiazolidine-2,4-dione precursors. For instance, the synthesis of a potent 5-HT3 receptor antagonist involved the creation of a tritiated compound, which suggests the use of isotopic labeling techniques in the synthesis process . Another study reported the synthesis of a compound with a nitro furan moiety and methoxy phenyl groups, which was characterized by FT-IR, NMR spectroscopy, and X-ray powder diffraction . These methods are indicative of the complex synthetic routes and analytical techniques employed in the creation and characterization of thiazolidinone derivatives.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is crucial for their biological activity. X-ray powder diffraction and DFT studies have been used to determine the solid-state structure of these compounds . The crystal structure of a bioactive venlafaxine analog, which is a related thiazolidinone derivative, was elucidated, showing the importance of intermolecular hydrogen bonding in the stabilization of the crystal lattice . The orientation of substituents on the thiazolidinone core, such as methoxyphenyl groups, can significantly influence the biological activity, as seen in the structure-activity relationship studies .

Chemical Reactions Analysis

Thiazolidinone derivatives undergo various chemical reactions that are essential for their biological function. For example, the addition reaction of o-aminobenzenethiol to thiazolidones has been studied, leading to the formation of benzothiazin derivatives . The reactivity of these compounds with thiols and the subsequent thermal cyclization or dissociation into their components highlights the dynamic chemistry of thiazolidinones . Furthermore, the reaction of aromatic aldehydes with thiazolidinone precursors has been explored to synthesize compounds with antitumor and anti-inflammatory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are closely related to their molecular structure. The presence of methoxy and nitro substituents can influence the electronic distribution and hydrogen bonding capabilities of these molecules . The solid-state molecular structure and packing are determined by various intermolecular interactions, such as hydrogen bonds and C-H...pi(ring) interactions, which can affect the solubility, stability, and overall physicochemical profile of the compounds . The antiproliferative properties of these derivatives against cancer cell lines also reflect their chemical properties, as they can induce cell cycle arrest and inhibit cell migration .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and their antioxidant and anticancer activities were tested .

Methods of Application or Experimental Procedures

The compounds were synthesized and their molecular structures were confirmed by IR, 1H-, 13C-NMR spectroscopy and mass spectrometry data . The antioxidant activity of the synthesized compounds was screened by DPPH radical scavenging method .

Results or Outcomes

The antioxidant activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide has been tested to be ca. 1.4 times higher than that of a well-known antioxidant ascorbic acid . Anticancer activity was tested by MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines .

Anticonvulsant and Sedative Agents

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

A novel series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized for their anticonvulsant and sedative activity .

Methods of Application or Experimental Procedures

The derivatives were synthesized using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as activation system . They were then biologically evaluated for their anticonvulsant, sedative activity and neurotoxicity using the maximal electroshock (MES) model, sc-pentylenetetrazol (PTZ) model, pentobarbital sodium-induced sleeping model, and locomotor activity tests .

Results or Outcomes

Among the tested compounds, compounds 4, 9 and 16 exhibited good anticonvulsant activity in primary evaluation . Furthermore, compound 4 is the most effective anticonvulsant and sedative agent in subsequent tests, while the low threshold of toxicity of compound 4 is vigilant . Compounds 9 and 16 also performed significantly anticonvulsant activity in subsequent tests with weak toxicity .

Crystal Structure Analysis

Specific Scientific Field

This application falls under the field of Crystallography .

Summary of the Application

The title compound “3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4 (1H)-one” was synthesized from 4-methoxyaniline in three steps . The structure was supported by spectroscopic data and unambiguously confirmed by single crystal X-ray diffraction data .

Methods of Application or Experimental Procedures

The compound was synthesized and its molecular structures were confirmed by IR, 1H-, 13C-NMR spectroscopy and mass spectrometry data .

Results or Outcomes

The compound crystallizes in the monoclinic space group P2 1 with unit cell dimensions a = 9.9349 (8), b = 6.3377 (5), c = 10.5783 (10) Å, β = 97.752 (3)°, V = 659.97 (10) Å 3, Z = 2 .

Anticancer Agent Candidate

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

A new hybrid compound of chalcone-salicylate has been successfully synthesized using a linker mode approach under reflux condition . The potency of cytotoxic activity of the title compound against breast cancer was studied in silico using computational approaches (molecular docking and MD simulation) .

Methods of Application or Experimental Procedures

The compound was synthesized and its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . Then, computational approach was also applied in this study through molecular docking and MD simulation to explore its potency against breast cancer .

Results or Outcomes

The results of the molecular docking study showed that the title compound exhibited more negative value of binding free energy (−8.15 kcal/mol) than tamoxifen (−7.00 kcal/mol) . In addition, no striking change in the positioning of the interacting residues was recorded before and after the MD simulations . Based on the studies, it can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as anticancer agent candidate .

Antimicrobial and Antifungal Agents

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Quinazolinone is the building unit of approximately 150 naturally occurring alkaloids isolated from microorganisms, plants and animals . It is a very important heterocycle exhibiting excellent pharmacological activities such as antimicrobial , antifungal , antitumor , anticancer , antiinflammatory , antidepressant , and anticonvulsant activities . 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4 (1 H )-ones are derivatives of quinazolinones have a wide range of pharmacological and biological activities such as anticonvulsant and antitumor .

Methods of Application or Experimental Procedures

The compound was synthesized by slight modification of a reported method . 4-Methoxyaniline in DMSO was treated with carbon disulfide and aqueous sodium hydroxide to afford sodium 4-methoxyphenylcarbamodithioate .

Results or Outcomes

The title compound was synthesized and its structure was confirmed by IR which showed peaks at 3187.6 cm −1 for NH, 1706.6 cm −1 for C=O and 1224.9 cm −1 for C=S, respectively .

ERα Inhibition for Breast Cancer Treatment

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

A new hybrid compound of chalcone-salicylate (title compound) has been successfully synthesized using a linker mode approach under reflux condition . The potency of cytotoxic activity of the title compound against breast cancer was studied in silico using computational approaches (molecular docking and MD simulation) .

Methods of Application or Experimental Procedures

The compound was synthesized and its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . Then, computational approach was also applied in this study through molecular docking and MD simulation to explore its potency against breast cancer .

Results or Outcomes

The results of the molecular docking study showed that the title compound exhibited more negative value of binding free energy (−8.15 kcal/mol) than tamoxifen (−7.00 kcal/mol) . In addition, no striking change in the positioning of the interacting residues was recorded before and after the MD simulations . Based on the studies, it can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as anticancer agent candidate .

properties

IUPAC Name |

3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S2/c1-13-8-4-2-7(3-5-8)11-9(12)6-15-10(11)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYLABROUJKUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CSC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277757 | |

| Record name | 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one | |

CAS RN |

5350-09-4 | |

| Record name | 5350-09-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

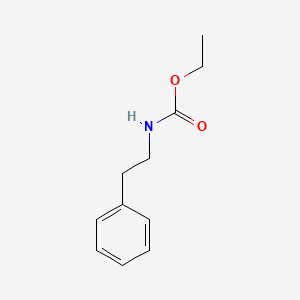

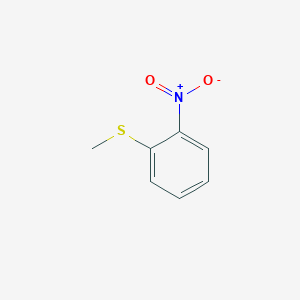

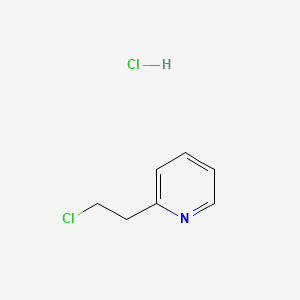

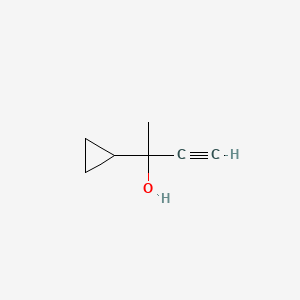

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

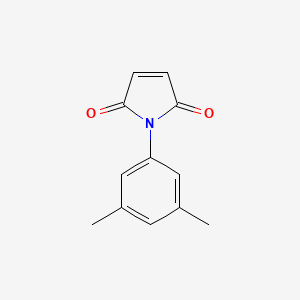

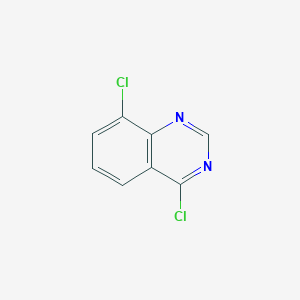

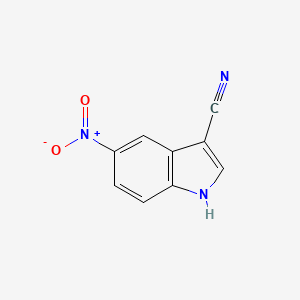

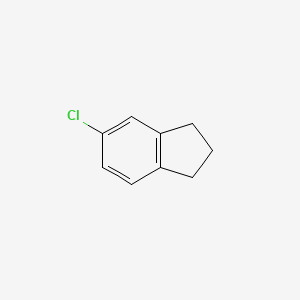

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.